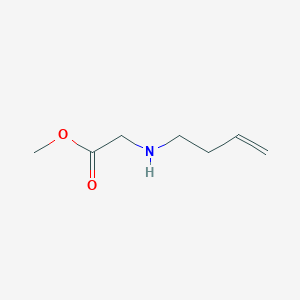

Methyl 2-(but-3-enylamino)acetate

Description

Methyl 2-(but-3-enylamino)acetate is a substituted ester featuring a methyl ester group, an amino moiety, and a but-3-enyl chain.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-(but-3-enylamino)acetate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-8-6-7(9)10-2/h3,8H,1,4-6H2,2H3 |

InChI Key |

JABVLGQBLVBFNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(but-3-enylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with but-3-enylamine under appropriate conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(but-3-enylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(but-3-enylamino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be utilized in studies involving enzyme-substrate interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(but-3-enylamino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ()

- Structure : Contains a tetrazole ring, hydroxyphenyl group, and methyl ester.

- Key Features :

- Intramolecular O–H⋯N hydrogen bonding stabilizes the structure.

- Supramolecular interactions (C–H⋯O and offset π-π stacking) dominate crystal packing.

- Used in metal-organic frameworks (MOFs) due to tetrazole’s metal-coordinating ability.

- Contrast with Target Compound: The tetrazole and hydroxyphenyl groups introduce aromaticity and hydrogen-bonding capacity absent in Methyl 2-(but-3-enylamino)acetate. The amino group in the target compound may enable nucleophilic reactivity, whereas the tetrazole’s nitrogen-rich structure favors coordination chemistry .

Ethyl 2-phenylacetoacetate () and Methyl 2-phenylacetoacetate ()

- Structure : Keto-esters with phenyl and acetyl groups.

- Key Features: Ethyl 2-phenylacetoacetate: Liquid (neat oil), ≥98% purity, stable at -20°C for ≥2 years. Methyl 2-phenylacetoacetate: Crystalline solid, ≥98% purity, stable for ≥5 years. Both are precursors for amphetamine synthesis due to keto-enol tautomerism facilitating reduction.

- Contrast with Target Compound: The keto group enables tautomerization and reductive pathways, unlike the amino-ester system. The target compound’s unsaturated but-3-enyl chain may confer different stability and reactivity (e.g., susceptibility to Michael additions) .

Allyl (3-methylbutoxy)acetate ()

- Structure : Combines an allyl ester and ether-linked 3-methylbutoxy group.

- Key Features :

- Liquid form (neat oil) with general industrial applications.

- Safety data highlights precautions for inhalation/skin contact.

- Ether vs. amine functionality alters polarity and hydrogen-bonding capacity .

Methyl 2-thienyl acetate ()

- Structure : Thiophene-linked ester.

- Key Features :

- Molecular weight 156.2 g/mol, solid/liquid state unspecified.

- Safety protocols emphasize handling precautions (e.g., eye irritation risks).

- Contrast with Target Compound: Thienyl aromaticity affects electronic properties (e.g., conjugation), while the but-3-enylamino group introduces basicity and nucleophilicity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.